Cysteine thiyl radical

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

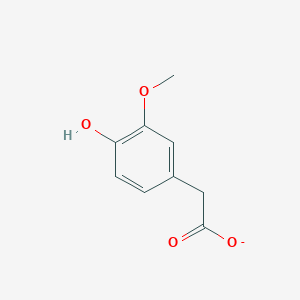

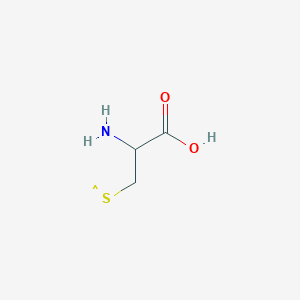

Cysteinyl radical is an alpha-amino-acid radical derived from cysteine. It derives from a cysteine.

Wissenschaftliche Forschungsanwendungen

Prooxidative Chain Transfer Activity

Cysteine thiyl radicals, due to their unique properties, have been investigated for their prooxidative chain transfer activities in biological systems. Studies have shown that lipophilic thiols, when introduced into biological environments such as isolated biomembranes and human cells, can act as efficient accelerators of lipid peroxidation without being the direct inducers. This activity is specific to lipophilic thiols and results in significant cellular stress due to catalyzed fatty acid isomerization and subsequent protein and DNA damage. This phenomenon, known as the "cysteine anomaly," highlights the selective avoidance of cysteine in certain biological domains, particularly in aerobic life forms, due to the potential for rapid thiyl radical formation leading to oxidative damage (Kunath et al., 2020).

Native Chemical Ligation and Thiol-ene Chemistry

The cysteine thiyl radical has been utilized in the synthesis of functionalized peptides through a combination of native chemical ligation and thiol-ene radical chemistry (NCL-TEC). This methodology enables the rapid addition of various functional groups to peptides, demonstrating the this compound's role in facilitating chemical transformations in synthetic peptide chemistry (Markey et al., 2013).

Role in Thioredoxin Reductase

Cysteine thiyl radicals have been implicated in the function of thioredoxin reductases, enzymes critical for redox mediation. The substitution of cysteine with selenocysteine in these enzymes has been hypothesized to mitigate the potential for protein inactivation that can occur due to accidental thiyl radical formation during catalysis. This adaptation reflects the biological strategies evolved to manage the reactivity of cysteine thiyl radicals within crucial enzymatic processes (Nauser et al., 2014).

Intramolecular Hydrogen Transfer Reactions

Cysteine thiyl radicals are known to engage in intramolecular hydrogen-transfer reactions, affecting the structural integrity of peptides and proteins. These reactions have been observed in various amino acids and are relevant to the understanding of protein oxidation under oxidative stress conditions. The reversible nature of these reactions highlights the dynamic role of cysteine thiyl radicals in biological systems (Schöneich, 2011).

Biological Reactivity and Antioxidant Role

Cysteine thiyl radicals have been extensively reviewed for their reactivity in biological systems, including their interactions with polyunsaturated fatty acids and protein side chains. Despite their high reactivity, there appears to be no single, dominating antioxidant in cellular compartments that can effectively scavenge thiyl radicals. This unique aspect of this compound reactivity may explain several biochemical phenomena related to cysteine, including its underrepresentation on protein surfaces and the selective avoidance of cysteine in aerobic lipid bilayers (Moosmann & Hajieva, 2022).

Eigenschaften

Molekularformel |

C3H6NO2S |

|---|---|

Molekulargewicht |

120.15 g/mol |

InChI |

InChI=1S/C3H6NO2S/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6) |

InChI-Schlüssel |

BQXFQDOHKMTBDK-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)[S] |

Kanonische SMILES |

C(C(C(=O)O)N)[S] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)

![2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate](/img/structure/B1238261.png)

![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)

![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)

![(3S,5R,10R,13R,14S,17R)-3-[(2S,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1238273.png)

![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)